molecular formula C16H15ClO5 B2867496 Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate CAS No. 304880-44-2

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate

Cat. No.: B2867496
CAS No.: 304880-44-2
M. Wt: 322.74
InChI Key: BRGNMZITOZOFIA-UHFFFAOYSA-N
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Description

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate (CID 2894652) is a chromone-derived compound characterized by a cyclopenta-fused chromen-4-one core substituted with a chlorine atom at position 8 and an ethoxycarbonylmethyloxy group at position 5. Its molecular formula is C₂₂H₁₉ClO₅, with a molecular weight of 398.83 g/mol. The compound’s structure includes a phenylacetate ester moiety, as evidenced by its SMILES notation: CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl .

Properties

IUPAC Name

ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO5/c1-2-20-15(18)8-21-14-7-13-11(6-12(14)17)9-4-3-5-10(9)16(19)22-13/h6-7H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGNMZITOZOFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves several steps. One common method includes the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes

Mechanism of Action

The mechanism of action of Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations, ester groups, and molecular properties.

Substituent Variations

Chlorine vs. Methyl Substitution
  • Ethyl (6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate (CID 2894757) :
    • Replaces the chlorine atom at position 8 with a methyl group.
    • Molecular formula: C₂₃H₂₂O₅ (MW: 378.41 g/mol).
    • Predicted collision cross-section (CCS) for [M+H]+: 189.0 Ų (vs. 189.0 Ų for the chloro analog), suggesting similar conformational flexibility .
Hexyl Substituent
  • [(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid: Features a hexyl chain at position 8 instead of chlorine. Molecular formula: C₂₀H₂₃O₅ (MW: 343.40 g/mol).

Ester Group Modifications

Ethyl vs. Isopropyl Esters
  • Isopropyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate :
    • Replaces the ethyl ester with an isopropyl group.
    • Molecular formula: C₁₇H₁₇ClO₅ (MW: 336.77 g/mol).
    • The bulkier isopropyl group may reduce metabolic stability compared to the ethyl ester .
Methyl Ester
  • Methyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate :
    • Methyl ester variant with molecular formula C₁₅H₁₃ClO₅ (MW: 308.72 g/mol).
    • Shorter alkyl chain could improve solubility but may compromise bioavailability .
Propanoate Ester
  • Ethyl 2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate: Propanoate ester introduces a methyl branch. Molecular formula: C₁₇H₁₇ClO₅ (MW: 336.77 g/mol). The branching may alter steric interactions in biological targets .

Functional Group Additions

tert-Butoxycarbonyl (Boc)-Protected Amino Derivatives
  • 8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-Butoxycarbonyl)amino]acetate: Incorporates a Boc-protected amino group. Molecular formula: C₂₀H₂₂ClNO₇ (MW: 423.85 g/mol). The Boc group enhances stability during synthetic steps, making this derivative a common intermediate in peptide coupling reactions .

Comparative Data Table

Compound Name Substituent (Position 8) Ester Group Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Cl Ethyl phenylacetate C₂₂H₁₉ClO₅ 398.83 High CCS (189.0 Ų for [M+H]+)
Ethyl [(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate CH₃ Ethyl phenylacetate C₂₃H₂₂O₅ 378.41 Methyl substitution reduces polarity
[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic Acid C₆H₁₃ Acetic acid C₂₀H₂₃O₅ 343.40 Enhanced lipophilicity
Isopropyl [(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate Cl Isopropyl acetate C₁₇H₁₇ClO₅ 336.77 Bulkier ester group
8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl [(tert-Boc)amino]acetate Cl Boc-amino acetate C₂₀H₂₂ClNO₇ 423.85 Synthetic intermediate for drug discovery

Biological Activity

Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a chloro-substituted tetrahydrochromene moiety linked to an ethoxyacetate group. Its molecular formula is C16H15ClO5C_{16}H_{15}ClO_{5} with a molecular weight of approximately 322.74 g/mol. The unique structure contributes to its interaction with various biological targets.

PropertyValue
Molecular FormulaC16H15ClO5C_{16}H_{15}ClO_{5}
Molecular Weight322.74 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point495.2 ± 45.0 °C
LogP3.43

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by interacting with cellular pathways involved in cell proliferation and survival. For instance, a study demonstrated the efficacy of related chromene derivatives against breast cancer cells, suggesting that this compound may also hold potential as an anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in various disease models. This activity aligns with findings from other studies on chromene derivatives that demonstrate their ability to modulate inflammatory responses.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play crucial roles in the inflammatory response.
  • Receptor Interaction : It might also interact with nuclear receptors involved in cell growth and apoptosis regulation.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-ol with ethyl chloroacetate in the presence of potassium carbonate as a base under reflux conditions in an organic solvent like dimethylformamide (DMF) .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Efficacy : A recent study indicated that derivatives of chromene compounds showed significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer), highlighting the potential of this compound as a lead compound for further drug development.
  • Anti-inflammatory Activity : Another study focused on the anti-inflammatory properties of similar chromene derivatives demonstrated their effectiveness in reducing pro-inflammatory cytokines in vitro .

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